molecular formula C6H11F3N2 B3243615 N,N-diethyl-2,2,2-trifluoroacetimidamide CAS No. 1584-07-2

N,N-diethyl-2,2,2-trifluoroacetimidamide

Cat. No.: B3243615
CAS No.: 1584-07-2
M. Wt: 168.16 g/mol
InChI Key: UODFQHCVAMPIKG-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2,2-trifluoroacetimidamide is an organic compound with the molecular formula C6H10F3N. It is a colorless liquid at room temperature and is known for its strong odor. This compound is commonly used in organic synthesis, particularly in amide protection, amine protection, and fluorination reactions .

Preparation Methods

N,N-diethyl-2,2,2-trifluoroacetimidamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoroacetic acid with diethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of 1,1,1-trichlorotrifluoroethane and diethylamine .

Chemical Reactions Analysis

N,N-diethyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Fluorination: It is often used in fluorination reactions as a reagent or solvent.

Common reagents and conditions used in these reactions include transition metal catalysts and organic catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-2,2,2-trifluoroacetimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets and pathways. As a fluorinated compound, it can participate in various chemical reactions, influencing the reactivity and stability of other molecules. The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

N,N-diethyl-2,2,2-trifluoroacetimidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic applications and research studies.

Properties

IUPAC Name

N,N-diethyl-2,2,2-trifluoroethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-3-11(4-2)5(10)6(7,8)9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODFQHCVAMPIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271628
Record name N,N-Diethyl-2,2,2-trifluoroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-07-2
Record name N,N-Diethyl-2,2,2-trifluoroethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1584-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2,2,2-trifluoroethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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